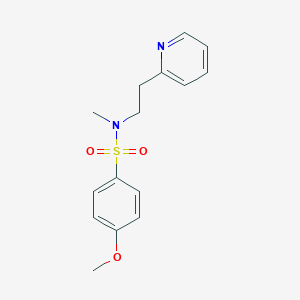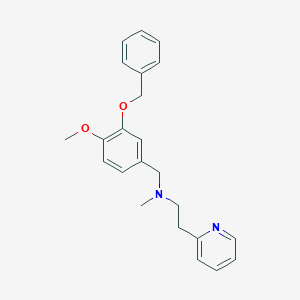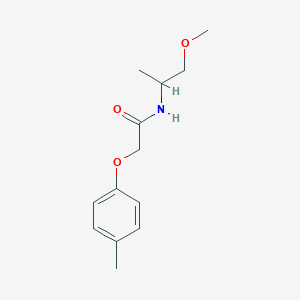
1-(3,4-Dimethoxybenzoyl)-4-(4-methoxybenzoyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,4-Dimethoxybenzoyl)-4-(4-methoxybenzoyl)piperazine, also known as DMMP, is a synthetic compound that has gained significant attention in the field of scientific research due to its unique biochemical and physiological effects. DMMP is a piperazine derivative that has been synthesized through a multi-step process and has been found to have potential applications in various research areas.
Applications De Recherche Scientifique
1-(3,4-Dimethoxybenzoyl)-4-(4-methoxybenzoyl)piperazine has been found to have potential applications in various research areas, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, this compound has been used as a tool to study the role of serotonin receptors in the brain. This compound has also been used in pharmacology to investigate the effects of serotonin receptor agonists and antagonists on various biological systems. In medicinal chemistry, this compound has been studied for its potential use as a therapeutic agent for various diseases, including cancer and neurological disorders.
Mécanisme D'action
The mechanism of action of 1-(3,4-Dimethoxybenzoyl)-4-(4-methoxybenzoyl)piperazine is not fully understood, but it is believed to act as a selective serotonin receptor agonist. This compound has been found to bind to specific serotonin receptors in the brain, which can lead to various biochemical and physiological effects.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of ion channels, and the activation of intracellular signaling pathways. This compound has also been found to have effects on cardiovascular and respiratory systems, as well as on gastrointestinal and immune systems.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-(3,4-Dimethoxybenzoyl)-4-(4-methoxybenzoyl)piperazine in lab experiments is its selectivity for specific serotonin receptors, which allows for targeted investigations of the role of these receptors in various biological systems. However, one of the limitations of using this compound is its complex synthesis process, which requires expertise in organic chemistry and can be time-consuming.
Orientations Futures
There are several future directions for research on 1-(3,4-Dimethoxybenzoyl)-4-(4-methoxybenzoyl)piperazine, including investigating its potential use as a therapeutic agent for various diseases, exploring its effects on different serotonin receptor subtypes, and developing new synthesis methods for this compound that are more efficient and cost-effective. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on various biological systems.
Conclusion:
In conclusion, this compound is a synthetic compound that has gained significant attention in the field of scientific research due to its unique biochemical and physiological effects. This compound has potential applications in various research areas, including neuroscience, pharmacology, and medicinal chemistry. While the synthesis of this compound is a complex process, its selectivity for specific serotonin receptors makes it a valuable tool for investigating the role of these receptors in various biological systems. Further research is needed to fully understand the mechanism of action of this compound and its potential as a therapeutic agent for various diseases.
Méthodes De Synthèse
The synthesis of 1-(3,4-Dimethoxybenzoyl)-4-(4-methoxybenzoyl)piperazine involves a multi-step process that begins with the condensation of 3,4-dimethoxybenzoyl chloride and 4-methoxybenzoyl chloride with piperazine in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain pure this compound. The synthesis of this compound is a complex process that requires careful attention to detail and expertise in organic chemistry.
Propriétés
Formule moléculaire |
C21H24N2O5 |
|---|---|
Poids moléculaire |
384.4 g/mol |
Nom IUPAC |
[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-(4-methoxyphenyl)methanone |
InChI |
InChI=1S/C21H24N2O5/c1-26-17-7-4-15(5-8-17)20(24)22-10-12-23(13-11-22)21(25)16-6-9-18(27-2)19(14-16)28-3/h4-9,14H,10-13H2,1-3H3 |
Clé InChI |
GLGZGPIRCMHPHA-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)N2CCN(CC2)C(=O)C3=CC(=C(C=C3)OC)OC |
SMILES canonique |
COC1=CC=C(C=C1)C(=O)N2CCN(CC2)C(=O)C3=CC(=C(C=C3)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-morpholinecarboxamide](/img/structure/B246857.png)
![2-(4-morpholinyl)-1-[2-(4-morpholinyl)ethyl]-1H-benzimidazole](/img/structure/B246858.png)


![N-methyl-N-[2-(2-pyridinyl)ethyl]ethanesulfonamide](/img/structure/B246868.png)

![4-acetyl-5-(2-fluorophenyl)-3-hydroxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B246870.png)

![1-(3,4-dimethoxyphenyl)-2-{2-[(2-methoxyethyl)amino]-1H-benzimidazol-1-yl}ethanone](/img/structure/B246873.png)
![1-(6,7-dimethyl-2,3-dihydro-9H-imidazo[1,2-a]benzimidazol-9-yl)-3,3-dimethyl-2-butanone](/img/structure/B246874.png)
![4-acetyl-3-hydroxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-(2-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B246877.png)
![[4-(2,4-Dimethoxybenzyl)piperazin-1-yl]-(2-methoxyphenyl)methanone](/img/structure/B246879.png)
![1-[(2-Naphthyloxy)acetyl]-4-(2,4,5-trimethoxybenzyl)piperazine](/img/structure/B246880.png)
